molecular formula C14H15NO4 B14154592 2-methylpropyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate CAS No. 101855-38-3

2-methylpropyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Cat. No.: B14154592
CAS No.: 101855-38-3
M. Wt: 261.27 g/mol
InChI Key: IDQDFNOLNXADOB-UHFFFAOYSA-N
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Description

2-methylpropyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is an organic compound that belongs to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety

Preparation Methods

The synthesis of 2-methylpropyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate typically involves the reaction of phthalic anhydride with an appropriate amine, followed by esterification. One common method is to react phthalic anhydride with 2-methylpropylamine in the presence of a base to form the corresponding phthalimide. This intermediate is then esterified with acetic acid or its derivatives under acidic conditions to yield the final product .

Chemical Reactions Analysis

2-methylpropyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

2-methylpropyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methylpropyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of metabotropic glutamate receptors, affecting neurotransmission and cellular signaling pathways[4][4].

Comparison with Similar Compounds

2-methylpropyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate can be compared with other phthalimide derivatives, such as:

    Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate: Similar in structure but with a methyl group instead of a 2-methylpropyl group.

    2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide: Contains an amide group instead of an ester group.

    N-Phthalyl-DL-alanine: A phthalimide derivative with an alanine moiety.

Properties

CAS No.

101855-38-3

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

2-methylpropyl 2-(1,3-dioxoisoindol-2-yl)acetate

InChI

InChI=1S/C14H15NO4/c1-9(2)8-19-12(16)7-15-13(17)10-5-3-4-6-11(10)14(15)18/h3-6,9H,7-8H2,1-2H3

InChI Key

IDQDFNOLNXADOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)CN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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